molecular formula C17H20N2O3 B5622298 N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No. B5622298
M. Wt: 300.35 g/mol
InChI Key: PTOKYHVURFFEPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide often involves cyclocondensation reactions, where Schiff bases react with chloroacetyl chloride in the presence of triethylamine, leading to the formation of butanamide derivatives with significant inhibitory activities (Mathew et al., 2015). These synthetic routes highlight the compound's complex nature and the intricacies involved in its formation.

Molecular Structure Analysis

The molecular structure of butanamide derivatives, including this compound, is often determined using spectral data and X-ray crystallography. For instance, the crystal structure of a closely related compound was elucidated through X-ray diffraction, providing insights into the compound's molecular geometry and confirming the reaction pathway (Ming-zhi et al., 2005).

Chemical Reactions and Properties

Butanamide derivatives engage in various chemical reactions that highlight their reactivity and functional capabilities. For example, the cyanamide moiety in similar compounds is utilized as a building block in the synthesis of nitrogen-containing heterocycles, showcasing a wide range of reactivities such as nucleophilic additions and cycloadditions (Larraufie et al., 2012).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are often determined through empirical studies involving X-ray diffraction and other analytical techniques.

Chemical Properties Analysis

The chemical properties, including stability, reactivity with other compounds, and potential for forming derivatives, are essential for assessing this compound's utility in chemical syntheses and potential applications. Studies such as those on the cyanamide moiety's reactivity provide valuable insights into these aspects (Larraufie et al., 2012).

properties

IUPAC Name

N-cyclopentyl-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-15(18-12-6-1-2-7-12)10-5-11-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOKYHVURFFEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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